7-methoxy-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

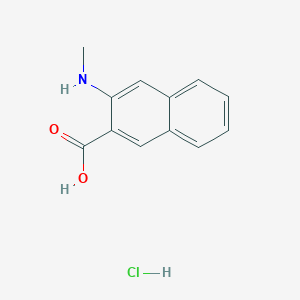

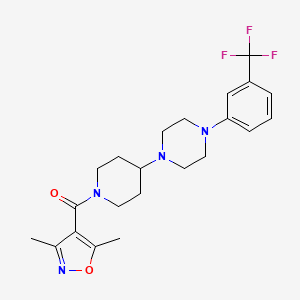

“7-methoxy-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide” is a compound with the molecular formula C12H10F3NO3 and a molecular weight of 273.211. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “7-methoxy-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide”, involves complex processes. Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “7-methoxy-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide” is based on the benzofuran moiety, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The structure of this compound might be influenced by the -CH3 substitution at R2 and -OH substitution at R3 positions .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antioxidant Effects

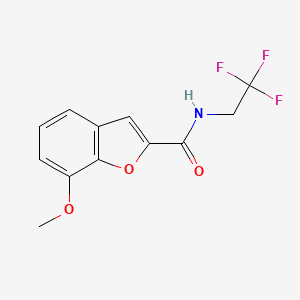

The synthesis and evaluation of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown promising neuroprotective and antioxidant activities. These derivatives were tested for their ability to protect against NMDA-induced excitotoxic neuronal cell damage and to scavenge reactive oxygen species (ROS). Among the synthesized compounds, specific derivatives demonstrated significant neuroprotective action and ROS scavenging ability, suggesting their potential in treating neurological disorders related to oxidative stress and excitotoxicity (Jungsook Cho et al., 2015).

Anti-inflammatory and Analgesic Agents

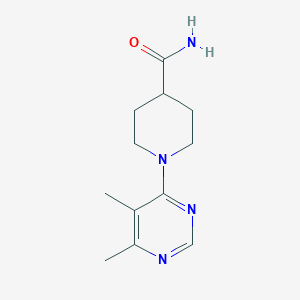

A study on the synthesis of novel benzofuran derivatives derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, showing significant analgesic and anti-inflammatory effects. Some derivatives exhibited high COX-2 selectivity, comparable to standard drugs, indicating their potential for the development of new anti-inflammatory and analgesic medications (A. Abu‐Hashem et al., 2020).

Supramolecular Chemistry

Research into the structural properties of benzofuran derivatives has revealed new supramolecular packing motifs. The study of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrated a novel mode of organization, with π-stacked aryl rings encased in a triply helical network of hydrogen bonds. This arrangement suggests potential applications in the design of columnar liquid crystals and materials science (M. Lightfoot et al., 1999).

Antiviral Activity

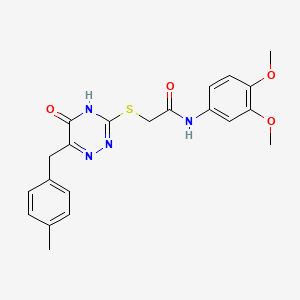

The development of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as HIV integrase inhibitors showcases another application of benzofuran derivatives in medicinal chemistry. These compounds displayed potent inhibitory activity in HIV-integrase strand transfer assays and showed significant antiviral activity in cellular assays. The presence of a 7-benzyl substituent and N-(2-methoxyethyl)carboxamide moiety at C-3 were crucial for the potent enzyme inhibition and reduced plasma protein binding effects (E. Boros et al., 2009).

Zukünftige Richtungen

The future directions for research on “7-methoxy-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide” and other benzofuran derivatives include further synthesis and evaluation of their biological activities . These compounds have potential applications in many aspects due to their biological activities, making them potential natural drug lead compounds .

Eigenschaften

IUPAC Name |

7-methoxy-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-18-8-4-2-3-7-5-9(19-10(7)8)11(17)16-6-12(13,14)15/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLESZZKMFUTSIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)

![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836186.png)

![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)

![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)

![Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate](/img/structure/B2836199.png)

![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)